3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound that features an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of ethylamine with ethylene oxide to form 2-(ethylamino)ethanol. This intermediate is then reacted with phosgene to yield the desired oxazolidine-2,4-dione compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives.
Scientific Research Applications
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate inflammatory responses or inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Azo Dye Derivatives: These compounds have applications in various fields, including as dyes and bioactive agents.
Uniqueness
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
WOWXVZTVKPBCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.